4H-Benzo[4,5]imidazo[1,2-d][1,3,4]thiadiazine
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Overview
Description
4H-[1,3,4]Thiadiazino[4,5-a]benzimidazole is a heterocyclic compound that combines the structural features of both thiadiazine and benzimidazole
Preparation Methods
The synthesis of 4H-[1,3,4]Thiadiazino[4,5-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4H-[1,3,4]Thiadiazino[4,5-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4H-[1,3,4]Thiadiazino[4,5-a]benzimidazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various biological effects . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity .
Comparison with Similar Compounds
4H-[1,3,4]Thiadiazino[4,5-a]benzimidazole can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in the arrangement of nitrogen atoms, leading to distinct biological activities.
1,3,4-Thiadiazole derivatives: These compounds are known for their antimicrobial and anticancer properties, but they lack the benzimidazole moiety, which imparts additional bioactivity to 4H-[1,3,4]Thiadiazino[4,5-a]benzimidazole.
Benzimidazole derivatives: While these compounds exhibit various pharmacological activities, the incorporation of the thiadiazine ring in 4H-[1,3,4]Thiadiazino[4,5-a]benzimidazole enhances its chemical reactivity and biological properties.
Properties
CAS No. |
154249-47-5 |
---|---|
Molecular Formula |
C9H7N3S |
Molecular Weight |
189.236 |
IUPAC Name |
4H-[1,3,4]thiadiazino[4,5-a]benzimidazole |
InChI |
InChI=1S/C9H7N3S/c1-2-4-8-7(3-1)11-9-5-13-6-10-12(8)9/h1-4,6H,5H2 |
InChI Key |
WTJWMNPAJLGELZ-UHFFFAOYSA-N |
SMILES |
C1C2=NC3=CC=CC=C3N2N=CS1 |
Synonyms |
4H-[1,3,4]Thiadiazino[4,5-a]benzimidazole(9CI) |
Origin of Product |
United States |
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